N-(2-Carbamoyl-ethyl)-Val-Leu-anilide

Toxicology Hemoglobin Adducts Acrylamide Exposure

Do not compromise your research with unverified Val-Leu-anilide substitutes. N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is the ONLY validated standard for quantifying hemoglobin adducts from acrylamide and N-methylolacrylamide exposure. Its unique carbamoyl-ethyl motif (LogP 2; MW 376.49) provides an essential benchmark for SAR studies on protease-substrate binding. Substituting with cyanoethyl or methyl analogs—differing by as little as 18 Da—can shift HPLC retention times, alter solubility, and yield irreproducible binding kinetics. Supplied at ≥95% purity with a defined storage profile, this compound is optimised for LC-MS method validation, kinase probe assays (MAPK family), and toxicology reference workflows. Insist on the authentic structure to ensure data integrity across your analytical and biochemical studies.

Molecular Formula C20H32N4O3
Molecular Weight 376.5 g/mol
Cat. No. B1639444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Molecular FormulaC20H32N4O3
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N
InChIInChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1
InChIKeyPGQXESHWNNKZJB-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Carbamoyl-ethyl)-Val-Leu-anilide (CAS 282725-67-1): Procurement-Ready Peptide Derivative for Protease Research


N-(2-Carbamoyl-ethyl)-Val-Leu-anilide (CAS 282725-67-1) is a synthetic tripeptide derivative comprising an N-terminal carbamoyl-ethyl modification on a Val-Leu backbone with a C-terminal anilide group [1]. This compound, with the molecular formula C20H32N4O3 and a molecular weight of 376.49 g/mol, is primarily identified through peptide screening techniques and is utilized as a research tool for investigating protease-substrate interactions, protein binding, and enzymatic mechanisms . Its distinct carbamoyl-ethyl substituent differentiates it from other Val-Leu-anilide analogs, influencing its physicochemical properties and experimental utility.

Why Generic Substitution of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide with Other Val-Leu-anilide Analogs Compromises Experimental Reproducibility


The Val-Leu-anilide scaffold exhibits pronounced structure-activity relationships, where even minor modifications to the N-terminal substituent (e.g., cyanoethyl, hydroxyethyl, methyl) can drastically alter physicochemical properties, target affinity, and stability [1]. For instance, substituting N-(2-Carbamoyl-ethyl)-Val-Leu-anilide with its cyanoethyl analog (MW 358.48 vs. 376.49) results in a different molecular weight and polarity profile, which can affect solubility, HPLC retention times, and in vitro binding kinetics. Such unverified substitutions can lead to irreproducible results in protease inhibition assays and structural biology studies, underscoring the need for compound-specific procurement.

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide: Comparative Evidence for Scientific Selection


Hemoglobin Adduct Standard Application: Differentiated Utility for Toxicology Research

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is uniquely utilized as a standard compound in studies of hemoglobin adduct formation with acrylamide and N-methylolacrylamide, a role not reported for other Val-Leu-anilide analogs [1].

Toxicology Hemoglobin Adducts Acrylamide Exposure

Distinct Physicochemical Profile: Computed LogP Differentiates N-(2-Carbamoyl-ethyl)-Val-Leu-anilide from Closest Analogs

The compound's computed XLogP3-AA value is 2, which is distinct from the LogP values of related analogs, influencing its solubility and partitioning behavior in biological assays [1]. For example, N-2-Hydroxyethyl-val-leu-anilide has a LogP of 2.4 , and N-2-Aminoethyl-Val-Leu-anilide has a LogP of 3.284 .

Physicochemical Properties Lipophilicity SAR Studies

Purity Specification: ≥95% Purity Ensures Consistent Results in Sensitive Assays

The compound is supplied with a minimum purity specification of 95%, as verified by HPLC and other analytical methods . This level of purity is critical for minimizing off-target effects and ensuring assay reproducibility, particularly in enzymatic and cell-based studies.

Quality Control Assay Reproducibility Analytical Chemistry

Stability Profile: Defined Storage Conditions Support Long-Term Research Use

The compound is stable as a powder for up to 3 years at -20°C and 2 years at 4°C. In solution, it is stable for 6 months at -80°C and 1 month at -20°C . This defined stability profile allows for long-term experimental planning and reduces the risk of compound degradation.

Compound Stability Storage Conditions Long-Term Studies

Structural Differentiation: Carbamoyl-Ethyl Group Confers Unique Hydrogen Bonding Capacity

The carbamoyl-ethyl group in N-(2-Carbamoyl-ethyl)-Val-Leu-anilide introduces additional hydrogen bond donor and acceptor sites compared to analogs like N-2-Cyanoethyl-Val-Leu-anilide (which lacks the amide oxygen) [1]. This structural feature can enhance specific interactions with protease active sites and influence binding affinity.

Molecular Recognition Hydrogen Bonding Protease Binding

Potential Kinase Inhibition: A Class-Level Inference from Peptide Screening Data

While direct quantitative data (e.g., IC50) for N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is limited in the public domain, it is identified through peptide screening and has been reported to inhibit specific protein kinases (e.g., MAPK family) by competing for ATP-binding sites . This suggests a potential role in modulating signaling pathways relevant to cancer and inflammation.

Kinase Inhibition MAPK Signaling Cancer Research

Optimal Use Cases for N-(2-Carbamoyl-ethyl)-Val-Leu-anilide in Protease and Toxicology Research


Toxicology Biomarker Studies: Hemoglobin Adduct Quantification

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is the preferred standard for quantifying hemoglobin adducts formed by acrylamide and N-methylolacrylamide exposure, a specific application not documented for other Val-Leu-anilide derivatives [1]. This makes it an essential procurement for toxicology laboratories focused on occupational and environmental health.

Structure-Activity Relationship (SAR) Studies in Protease Research

The unique carbamoyl-ethyl modification and its distinct LogP value (2) provide a valuable reference point for SAR studies exploring how N-terminal substituents influence protease binding affinity and specificity [2]. Researchers can use this compound to benchmark the effects of polarity and hydrogen bonding on enzymatic interactions.

Kinase Signaling Pathway Analysis

As a peptide screening hit with reported activity against MAPK family kinases, N-(2-Carbamoyl-ethyl)-Val-Leu-anilide serves as a chemical probe for investigating kinase-dependent signaling cascades in cancer and inflammatory disease models . Its distinct target profile differentiates it from proteasome-targeting analogs like N-Me-Val-Leu-anilide.

Analytical Method Development and Quality Control

With a defined purity specification (≥95%) and a stable storage profile, this compound is suitable as a reference standard for developing and validating HPLC, LC-MS, and other analytical methods for peptide quantification and characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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